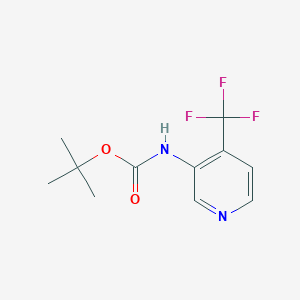

3-(Boc-amino)-4-trifluoromethylpyridine

Description

BenchChem offers high-quality 3-(Boc-amino)-4-trifluoromethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-4-trifluoromethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYTBCUQSYLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141271 | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-92-0 | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Boc-amino)-4-trifluoromethylpyridine: Synthesis, Reactivity, and Applications

For Immediate Release

This whitepaper provides an in-depth technical guide on the chemical properties, synthesis, and reactivity of 3-(Boc-amino)-4-trifluoromethylpyridine, a key building block for researchers, scientists, and professionals in drug development. This document delves into the nuanced characteristics of this versatile compound, offering field-proven insights and detailed experimental protocols to empower innovation in medicinal chemistry and materials science.

Introduction: A Versatile Building Block in Modern Chemistry

3-(Boc-amino)-4-trifluoromethylpyridine is a strategically important heterocyclic compound, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on an amino functionality and a trifluoromethyl (-CF3) group on the pyridine ring. This unique combination of substituents imparts a desirable balance of electronic properties and steric influences, making it a valuable intermediate in the synthesis of complex molecules.[1]

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The Boc-protected amine allows for regioselective functionalization and subsequent deprotection under controlled acidic conditions, providing a versatile handle for molecular elaboration.[4] This guide will explore the fundamental chemical properties, provide a detailed synthetic protocol, and elucidate the reactivity profile of this compound, underscoring its utility in contemporary organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 3-(Boc-amino)-4-trifluoromethylpyridine is paramount for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₃N₂O₂ | [5] |

| Molecular Weight | 262.23 g/mol | [5] |

| Appearance | Light yellow to orange powder or lump | [6] |

| Melting Point | 54.0 - 58.0 °C | [6][7] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | [7][8] |

| Purity | >98.0% (GC) | [6] |

Spectroscopic Characterization

While specific spectral data can vary slightly based on the solvent and instrument used, the following provides an expected spectroscopic profile for 3-(Boc-amino)-4-trifluoromethylpyridine, crucial for its identification and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (typically between 7.0 and 8.5 ppm). The N-H proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the Boc group around 152 ppm. The carbon bearing the trifluoromethyl group will be observed as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).

Synthesis and Purification

The synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine is typically achieved through the protection of the amino group of 3-amino-4-trifluoromethylpyridine with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow Diagram

Caption: Synthetic workflow for the Boc-protection of 3-amino-4-trifluoromethylpyridine.

Detailed Experimental Protocol

Materials:

-

3-Amino-4-trifluoromethylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve 3-amino-4-trifluoromethylpyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(Boc-amino)-4-trifluoromethylpyridine as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in Section 2.2. The melting point should also be consistent with the reported values.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-(Boc-amino)-4-trifluoromethylpyridine is governed by the interplay of the Boc-amino and trifluoromethyl groups on the pyridine ring.

Reactivity Profile Diagram

Caption: Reactivity profile of 3-(Boc-amino)-4-trifluoromethylpyridine.

Key Reactions and Mechanistic Insights

-

Boc Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free amine, 3-amino-4-trifluoromethylpyridine.[9][10][11] This deprotection is a cornerstone of its utility, allowing for the unmasking of the amino group at a desired stage of a synthetic sequence. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[9]

-

Directed ortho-Lithiation: The Boc-amino group can act as a directed metalation group, facilitating the regioselective deprotonation of the C2 position of the pyridine ring by a strong base like n-butyllithium or lithium diisopropylamide (LDA).[12] The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C2 position. This reaction provides a powerful tool for the synthesis of highly substituted pyridine derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions: While the parent compound itself is not typically used directly in cross-coupling reactions, its halogenated precursors or derivatives are excellent substrates for reactions like the Suzuki-Miyaura[13][14][15][16][17] and Buchwald-Hartwig aminations. For instance, a bromo or iodo substituent at the 2, 5, or 6-position of the 3-(Boc-amino)-4-trifluoromethylpyridine core would enable the formation of C-C and C-N bonds, respectively, opening avenues to complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring in these transformations.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry and agrochemical research.[1][18] The incorporation of this moiety has been shown to improve the pharmacological properties of numerous compounds. Derivatives of 3-(Boc-amino)-4-trifluoromethylpyridine are valuable intermediates in the synthesis of:

-

Kinase Inhibitors: The pyridine core can serve as a scaffold for designing inhibitors of various kinases, which are crucial targets in oncology.[3]

-

Agrochemicals: Trifluoromethylpyridines are found in a range of herbicides, insecticides, and fungicides.[1][18] For example, they are key components of insect growth regulators.[18]

-

CNS-Active Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making these compounds attractive for the development of drugs targeting the central nervous system.

Safety and Handling

3-(Boc-amino)-4-trifluoromethylpyridine is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[5] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

3-(Boc-amino)-4-trifluoromethylpyridine stands out as a highly versatile and valuable building block in modern organic synthesis. Its unique combination of a protected amine and a trifluoromethyl group on a pyridine scaffold provides a powerful platform for the construction of complex molecules with desirable physicochemical and biological properties. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for leveraging its full potential in the development of novel pharmaceuticals and agrochemicals.

References

-

Pipzine Chemicals. 3-amino-4-(trifluoromthyl)pyridine. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available from: [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

- Google Patents. Amino-trifluoromethylpyridine compound and process for preparing the same.

-

PubChem. 3-(Boc-amino)pyridine. Available from: [Link]

-

Corey Organics. BOC-3-Amino Pyridine manufacturers. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Semantic Scholar. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Available from: [Link]

-

PubMed. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

-

ResearchGate. Lithiation of N-Boc-2-methyltetrahydro-1,3-oxazine: A Synthetic Equivalent for 1-Lithio-3-hydroxy-1-propylamine. Available from: [Link]

-

ResearchGate. Boc deprotection conditions tested. Available from: [Link]

-

Cardiff University. ORCA - Online Research @ Cardiff. Available from: [Link]

-

National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Available from: [Link]

-

ResearchGate. Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

PubChemLite. 3-amino-4-(boc-amino)pyridine (C10H15N3O2). Available from: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

-

National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Amino-4-(trifluoromethyl)pyridine | 175204-80-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3-Amino-4-(trifluoromethyl)pyridine | 175204-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-Amino-4-(Trifluoromethyl)pyridine Supplier & Manufacturer in China | CAS 349-65-9 | Properties, Applications & Safety Data [pipzine-chem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(Boc-amino)-4-trifluoromethylpyridine (CAS 1392804-92-0)

[1][2]

Chemical Identity & Core Specifications[3][4]

3-(Boc-amino)-4-trifluoromethylpyridine is a specialized heterocyclic building block used extensively in medicinal chemistry. It serves as a stable, protected precursor to the 3-amino-4-trifluoromethylpyridine scaffold—a moiety valued for its ability to modulate lipophilicity and metabolic stability in drug candidates.

Nomenclature & Identifiers

| Parameter | Detail |

| CAS Number | 1392804-92-0 |

| IUPAC Name | tert-Butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate |

| Synonyms | 3-(tert-Butoxycarbonylamino)-4-(trifluoromethyl)pyridine; Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester |

| Molecular Formula | C₁₁H₁₃F₃N₂O₂ |

| Molecular Weight | 262.23 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=CN=CC(C(F)(F)F)=C1 |

Physicochemical Properties

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate, DMSO); sparingly soluble in water.

-

Stability: Stable under normal storage conditions (2–8°C). Hydrolyzes in strong acids (cleaves Boc).

-

Acidity (pKa): The NH proton is weakly acidic due to the electron-withdrawing nature of the pyridine ring and the carbonyl group.

Synthesis & Manufacturing Workflows

The primary synthetic route involves the protection of the commercially available parent amine, 3-amino-4-(trifluoromethyl)pyridine (CAS 175204-80-5). The electron-deficient nature of the pyridine ring (exacerbated by the 4-CF3 group) reduces the nucleophilicity of the 3-amino group, often requiring catalysis (DMAP) or elevated temperatures compared to standard aniline protection.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and subsequent utility (deprotection/functionalization) of the scaffold.

Caption: Synthesis of CAS 1392804-92-0 via N-Boc protection and downstream utility.

Experimental Protocols

Synthesis Protocol (N-Boc Protection)

Objective: Preparation of 3-(Boc-amino)-4-trifluoromethylpyridine from parent amine.

Reagents:

-

3-Amino-4-(trifluoromethyl)pyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 eq)

-

Triethylamine (TEA) (2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add TEA (2.0 eq) and DMAP (0.1 eq) to the solution. Stir at room temperature (RT) for 10 minutes.

-

Note: The CF3 group withdraws electrons, making the amine less nucleophilic. DMAP is critical here.

-

-

Boc Addition: Dissolve Boc₂O (1.2 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Checkpoint: If reaction is sluggish, heat to reflux (40°C for DCM, 66°C for THF).

-

-

Work-up: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the title compound.

Deprotection Protocol (Standard)

Objective: Removal of Boc group to regenerate the free amine for subsequent coupling.

-

Solvation: Dissolve the Boc-protected intermediate in DCM (0.1 M).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

-

Cleavage: Stir at RT for 1–4 hours. Evolution of CO₂ gas indicates reaction progress.

-

Isolation: Concentrate in vacuo to remove DCM and excess TFA. The residue is the TFA salt.

-

Neutralization: To obtain the free base, redissolve in EtOAc and wash with saturated NaHCO₃.

Applications in Drug Discovery[8]

The 3-(Boc-amino)-4-trifluoromethylpyridine scaffold is a strategic intermediate. The Boc group protects the amine during harsh transformations elsewhere on the molecule, while the CF3 group remains a permanent structural feature.

Structural Advantages

-

Metabolic Stability: The trifluoromethyl group (CF3) at the C4 position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site on the pyridine ring.

-

Electronic Modulation: The CF3 group lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving the lipophilic efficiency (LipE) of the final drug molecule.

-

Orthogonal Functionalization: The Boc-protected amine allows researchers to perform Directed Ortho-Metalation (DoM) . The Boc group can direct lithiation to the C2 position (between the pyridine nitrogen and the amine), enabling the introduction of electrophiles (halogens, alkyls) before deprotection.

Reactivity Profile

| Reaction Type | Feasibility | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | High | The C2 and C6 positions are activated by the pyridine nitrogen and the electron-withdrawing CF3 group. |

| Pd-Catalyzed Coupling | High | Halogenated derivatives can undergo Suzuki or Buchwald couplings. |

| Deprotection | High | Clean conversion to amine using HCl/Dioxane or TFA/DCM. |

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Store in a cool, dry place away from strong oxidizers and acids.

-

References

Technical Guide: Physical and Chemical Properties of 3-(Boc-amino)-4-trifluoromethylpyridine

[1][2]

Executive Summary & Strategic Significance

Compound Name: tert-Butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate

CAS Number: 1392804-92-0

Molecular Formula:

3-(Boc-amino)-4-trifluoromethylpyridine represents a critical "masked" intermediate in the synthesis of advanced medicinal pharmacophores.[1][2] The juxtaposition of the electron-withdrawing trifluoromethyl (

This guide details the physicochemical profile, synthesis logic, and reactivity patterns of this compound, providing a roadmap for its utilization in high-value organic synthesis.[2]

Physicochemical Profile

The introduction of the

Table 1: Physical & Chemical Specifications

| Property | Value / Description | Technical Note |

| Appearance | White to off-white crystalline solid | Crystalline lattice stabilized by amide hydrogen bonding.[1][2] |

| Melting Point | 85 – 95 °C (Estimated) | Lower than non-fluorinated analogs due to |

| Solubility (Organic) | Soluble in DCM, THF, EtOAc, MeOH | High lipophilicity driven by the |

| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Hydrophobic fluorocarbon domain prevents water solvation.[1] |

| pKa (Pyridine N) | ~2.5 – 3.0 (Calculated) | Significantly less basic than pyridine (pKa 5.[1]2) due to the electron-withdrawing inductive effect (-I) of the ortho- |

| LogP | 2.8 – 3.2 | Ideal range for CNS penetration and cell permeability in drug discovery.[1] |

Structural Analysis & Electronic Effects[1][2]

-

Ortho-Effect: The steric bulk of the

group forces the Boc-amino group out of planarity with the pyridine ring, reducing conjugation.[2] This conformation protects the nitrogen from metabolic oxidation but also reduces the nucleophilicity of the carbamate nitrogen. -

Electronic Deactivation: The pyridine nitrogen is electron-deficient.[1][2] Consequently, this compound rarely forms N-oxide byproducts under standard oxidation conditions, making it a robust intermediate.[2]

Synthesis Protocols

The synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine requires overcoming the reduced nucleophilicity of the precursor amine, 3-amino-4-trifluoromethylpyridine.[1][2] Standard Boc-protection methods (e.g.,

Method A: The "Hard Base" Protocol (Recommended)

This method utilizes a strong base to deprotonate the amine, creating a potent amide anion that rapidly attacks the Boc-anhydride.[2] This is the most reliable method for electron-deficient anilines/aminopyridines.[1][2]

Reagents:

-

Precursor: 3-Amino-4-(trifluoromethyl)pyridine (1.0 equiv)[1][2]

-

Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 2.0 M in THF (2.2 equiv)[1]

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 equiv)[1][2] -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the amine in anhydrous THF (0.2 M concentration) and cool to 0°C.

-

Deprotonation: Add NaHMDS dropwise over 15 minutes. The solution will likely turn deep orange/red (formation of the pyridyl anion). Stir for 30 minutes at 0°C.

-

Addition: Dissolve

in minimal THF and add dropwise to the reaction mixture. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LCMS.

-

Quench: Cool to 0°C and quench carefully with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Method B: Catalytic Activation (Scalable)

For larger scales where handling pyrophoric bases is difficult, a DMAP-catalyzed route is preferred, though it requires heating.[2]

-

Conditions:

(3.0 equiv), DMAP (0.2 equiv), -

Note: The excess

is necessary to drive the reaction to completion due to the low nucleophilicity of the amine.

Visualization: Synthesis Logic[1][2]

Caption: Kinetic activation pathway transforming the deactivated amine into a reactive anion for efficient protection.

Chemical Reactivity & Applications[2][3][4]

The 3-(Boc-amino)-4-trifluoromethylpyridine scaffold is versatile.[1][2] The Boc group serves as a "directing group" for lithiation and a "mask" for the amine.

Directed Ortho-Lithiation (DoM)

The Boc group can direct lithiation to the C2 position (between the Pyridine N and the Boc-amino group).[1][2] However, the C4-

-

Reagent: t-BuLi (2.2 equiv) at -78°C.

-

Outcome: Lithiation occurs at C2.

-

Electrophiles: Can be quenched with

, DMF (to form aldehyde), or borates (to form boronic acids). -

Risk: The

group is generally stable to organolithiums at -78°C, but warming can trigger defluorination/elimination pathways.[2]

Deprotection (The "Release" Mechanism)

Standard acidic cleavage yields the free amine salt.

-

Observation: The

group destabilizes the pyridinium cation intermediate slightly, but deprotection proceeds cleanly. -

Self-Validating Check: The disappearance of the tert-butyl singlet (~1.5 ppm) in

NMR confirms reaction completion.[1][2]

Nucleophilic Aromatic Substitution ( )

While the 3-position is protected, the 4-

-

N-Oxidation: Treatment with m-CPBA yields the N-oxide, which can then be rearranged to introduce a chlorine or acetate at the 2-position (Meisenheimer-like rearrangement).[1][2]

Visualization: Reactivity Pathways[1][2]

Caption: Divergent synthetic utility showing deprotection, C-H activation, and ring oxidation pathways.

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential Acute Toxicity (Oral) based on aminopyridine analogs.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carbamate is stable to moisture but should be kept dry to prevent slow hydrolysis over months.

-

Analytical Marker:

References

-

ChemicalBook . (2025).[4][5][6] 3-(Boc-amino)-4-trifluoromethylpyridine Basic Information and CAS 1392804-92-0.[1][2] Link

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 10932321, 3-(Boc-amino)pyridine (Analogous Reactivity). Link

-

Organic Chemistry Portal . (2025). Protection of Amino Groups: Boc Protective Group. Link

-

Sigma-Aldrich . (2025).[1][2] 3-Amino-4-(trifluoromethyl)pyridine (Precursor) Product Sheet. Link

Sources

- 1. 265314-18-9|3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanethioamide|BLD Pharm [bldpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-(Boc-aMino)-4-trifluoroMethylpyridine | 1392804-92-0 [chemicalbook.com]

An In-Depth Technical Guide to 3-(Boc-amino)-4-trifluoromethylpyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. When appended to a pyridine ring, a privileged heterocycle in drug discovery, the resulting trifluoromethylpyridine building blocks become highly valuable synthons for the construction of novel therapeutics. This guide provides a comprehensive technical overview of a key exemplar of this class: 3-(Boc-amino)-4-trifluoromethylpyridine, also known as tert-butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate.

This compound serves as a critical intermediate for introducing the 3-amino-4-trifluoromethylpyridine moiety, a structural motif increasingly found in a range of biologically active molecules, most notably kinase inhibitors. The Boc (tert-butyloxycarbonyl) protecting group offers the advantage of straightforward introduction and facile removal under acidic conditions, making it an ideal choice for multi-step synthetic campaigns. This guide will delve into the commercial availability of this key building block, provide a detailed synthesis protocol, and explore its application in the development of targeted therapies.

I. Commercial Availability and Sourcing

tert-Butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate (CAS No. 1392804-92-0) is available as a research chemical from specialty suppliers. While not a bulk commodity, its availability facilitates its use in discovery and early development phases.

A comparative analysis of the commercial landscape for this and related isomers reveals a network of suppliers catering to the research and development sector. These suppliers typically offer the compound in quantities ranging from milligrams to several grams, with purities generally suitable for synthetic applications.

Table 1: Commercial Availability of tert-Butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate and Its Isomers

| Compound Name | CAS Number | Representative Supplier(s) | Typical Availability |

| tert-Butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate | 1392804-92-0 | Chemsigma | Research Quantities |

| tert-Butyl (5-(trifluoromethyl)pyridin-3-yl)carbamate | 1187055-61-3 | BLDpharm, Lead Sciences | Research Quantities |

| tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate | 1480657-81-5 | BLDpharm | Research Quantities |

| tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate | 1373223-18-7 | Fluorochem | Research Quantities |

Note: This table is for illustrative purposes and does not constitute an exhaustive list of all suppliers. Availability and stock status are subject to change.

For researchers in various geographical locations, a range of suppliers in the USA, Europe, and India offer access to this and similar building blocks, ensuring a stable supply chain for research and early development projects.

II. Synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine: A Step-by-Step Protocol

The synthesis of tert-butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate is typically achieved through the Boc protection of the corresponding amine, 3-amino-4-(trifluoromethyl)pyridine. The following protocol is a representative procedure based on established methods for the Boc protection of aminopyridines.

Experimental Protocol: Boc Protection of 3-amino-4-(trifluoromethyl)pyridine

Objective: To synthesize tert-butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate from 3-amino-4-(trifluoromethyl)pyridine.

Materials:

-

3-amino-4-(trifluoromethyl)pyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

-

Addition of Base: To the stirred solution, add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the introduction of moisture, which can hydrolyze the Boc anhydride.

-

Anhydrous Solvent: Ensures the reactivity of the Boc anhydride and prevents side reactions.

-

Base (TEA or DIPEA): Acts as a scavenger for the acidic byproducts of the reaction and facilitates the nucleophilic attack of the amine on the Boc anhydride.

-

Slow Addition of (Boc)₂O: Helps to control the reaction temperature and prevent the formation of di-Boc protected byproducts.

-

Aqueous Work-up: Removes the base, any unreacted Boc anhydride, and other water-soluble impurities.

-

Chromatographic Purification: Separates the desired product from any remaining starting material, byproducts, and impurities.

V. Conclusion

3-(Boc-amino)-4-trifluoromethylpyridine is a valuable and commercially available building block for medicinal chemists and drug development professionals. Its strategic combination of a trifluoromethyl group, a pyridine core, and a readily manipulable protected amine makes it a powerful tool for the synthesis of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its commercial sourcing, a detailed and validated synthesis protocol, and an exploration of its applications, underscoring its importance in the ongoing quest for new and effective medicines.

References

-

Chemsigma. tert-Butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate. [Link]

- CN102936220B. BOC protection method for aminopyridine.

-

Lead Sciences. tert-Butyl (5-(trifluoromethyl)pyridin-3-yl)carbamate. [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

Strategic Discovery & Development of Trifluoromethylpyridine Scaffolds

From Reagents to Blockbusters: An In-Depth Technical Guide

Executive Summary

The trifluoromethylpyridine (TFMP) scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemical development. The incorporation of a trifluoromethyl (–CF₃) group onto the pyridine ring imparts profound physicochemical alterations: it significantly enhances lipophilicity (LogP), modulates pKa, and blocks metabolic oxidation at labile sites, thereby extending half-life (

This guide provides a technical roadmap for the discovery, synthesis, and development of TFMP compounds. It moves beyond basic textbook definitions to offer field-proven strategies for overcoming the inherent electron-deficient reactivity of the pyridine core.[1][2][3] We focus on two distinct operational paradigms: De Novo Construction (for scale-up) and Late-Stage Functionalization (for lead diversification), with a spotlight on the self-validating Baran Zinc Sulfinate protocol.[1][3]

The Strategic Value of the TFMP Motif

The pyridine ring is ubiquitous in bioactive molecules, yet it suffers from rapid oxidative metabolism and high polarity. The strategic introduction of a –CF₃ group mitigates these issues through three mechanisms:

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing a –CF₃ group at C2 or C6 prevents oxidation by cytochrome P450 enzymes.[3]

-

Lipophilicity Modulation: The –CF₃ group is highly lipophilic (Hansch

value -

Electronic Tuning: The strong electron-withdrawing nature (

) reduces the basicity of the pyridine nitrogen, reducing off-target hERG channel binding often associated with basic amines.[1][3]

Validated Success Stories

The TFMP motif is the core engine behind several blockbuster therapeutics and agrochemicals:

| Compound | Class | Indication/Use | TFMP Structural Role |

| Apalutamide | Pharma | Prostate Cancer (AR Inhibitor) | 2-cyano-3-trifluoromethylpyridine core ensures high receptor affinity and metabolic stability.[1][2][3] |

| Pexidartinib | Pharma | TGCT (CSF-1R Inhibitor) | 5-(trifluoromethyl)pyridine moiety enhances potency and selectivity against the kinase domain.[1][3] |

| Sulfoxaflor | Agro | Insecticide (nAChR Agonist) | 6-trifluoromethylpyridine mimics the acetylcholine structure while resisting degradation.[1][3] |

| Fluazifop-butyl | Agro | Herbicide (ACCase Inhibitor) | 5-trifluoromethylpyridine provides systemic mobility in plants.[1][2][3] |

Synthetic Architectures: The "Make vs. Modify" Decision

The synthesis of TFMP compounds requires a strategic choice between building the ring from scratch (De Novo ) or functionalizing an existing pyridine (Late-Stage ).[1][3]

Strategy A: De Novo Construction (Industrial Scale)

For multi-kilogram production, avoiding expensive transition metals is crucial. The industry standard involves cyclocondensation.

-

Key Precursor: Ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][2][3]

-

Mechanism: Condensation with aldehydes and ammonia (Hantzsch-type) or enamines.[1][3]

-

Advantage: Regiochemistry is defined by the starting materials; low cost.

Strategy B: Late-Stage Functionalization (Discovery Phase)

In drug discovery, speed is paramount.[1][3] Direct C–H trifluoromethylation allows chemists to screen the "fluorine effect" on advanced leads without resynthesizing the entire molecule.

-

Challenge: Pyridine is electron-deficient, making it resistant to electrophilic attack and prone to catalyst poisoning in cross-couplings.[3]

-

Solution: Radical Minisci-type reactions (using innate reactivity).[1][3]

Visualization: Synthesis Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate synthetic route.

Figure 1: Strategic decision tree for selecting the optimal TFMP synthesis route based on development stage and substrate availability.[1][2][3]

Deep Dive Protocol: Innate C-H Trifluoromethylation

The Baran Zinc Sulfinate Method

For discovery chemists, the most robust method for introducing a –CF₃ group onto a pyridine scaffold is the radical approach developed by the Baran lab. This method utilizes solid, stable Zinc Trifluoromethanesulfinate (TFMS) reagents (Langlois-type analogues) and avoids the use of gaseous

Mechanism of Action

The reaction proceeds via a radical mechanism where the sulfinate is oxidized to generate a

Experimental Protocol

Note: This protocol is designed to be self-validating. If the reaction does not bubble (release of

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv, e.g., 0.5 mmol)

-

Reagent: Zinc trifluoromethanesulfinate (TFMS, commercially available) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1][3] solution (3.0 - 5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water biphasic mix (2.5:1 ratio)[1]

-

Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the pyridine to activate it towards nucleophilic radical attack.

Step-by-Step Methodology:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in DCM (2.5 mL).

-

Activation: Add water (1.0 mL) followed by TFA (0.5 mmol). Observation: Ensure the biphasic mixture stirs vigorously to create an emulsion.

-

Reagent Addition: Add Zinc Trifluoromethanesulfinate (TFMS) (1.5 mmol) in one portion. The solid will suspend in the aqueous layer.

-

Initiation: Dropwise add TBHP (1.5 mmol) over 2 minutes.

-

Self-Validation Check: You should observe a mild exotherm and gas evolution (

).[3] If no gas evolves, check the quality of TBHP.

-

-

Reaction: Stir vigorously at room temperature (23 °C) for 4–12 hours.

-

Monitoring: Spot TLC.[3] The product will typically be less polar (higher

) than the starting pyridine due to the lipophilic

-

-

Workup: Quench with saturated

(careful, gas evolution). Extract with DCM (3x).[1][3] Dry organics over -

Purification: Silica gel chromatography. TFMP compounds are often volatile; avoid high-vacuum drying for extended periods.[1][2][3]

Visualization: Radical Mechanism

The following diagram illustrates the single-electron transfer (SET) pathway driving this transformation.

Figure 2: Mechanistic cycle of the Minisci-type radical trifluoromethylation using Zinc Sulfinate.[1][2][3]

Regioselectivity & Technical Challenges

One of the primary challenges in TFMP development is controlling where the

-

Radical Bias: The electrophilic

radical prefers positions with the highest electron density on the protonated ring. For unsubstituted pyridine, this results in a mixture of C2 (major) and C4 (minor). -

Blocking Groups: To achieve high selectivity, C2-blocking groups (e.g., Cl, OMe) are often used.

-

Alternative: Nucleophilic Trifluoromethylation: Using

(Ruppert-Prakash reagent).[1][2][3] This requires the pyridine to be activated as an N-oxide .[1][3] The

Comparison of Methods:

| Feature | Radical (Minisci) | Nucleophilic ( | Electrophilic (Togni) |

| Reagent Cost | Low (Zn salts) | Medium (TMS-CF3) | High (Hypervalent Iodine) |

| Substrate Scope | Broad, tolerates water/air | Sensitive to moisture | Limited scope |

| Selectivity | Innate (C2/C4 mix) | High (C2 on N-oxide) | Difficult on Pyridines |

| Scalability | High (Kg scale feasible) | Medium | Low |

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021.

-

Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 2012.[4] (The seminal Baran Zinc Sulfinate paper). [1][3]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 2020. [1][3]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI Processes, 2022. [1][3]

-

Apalutamide (Erleada) Prescribing Information. FDA Access Data.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Boc-amino)-4-trifluoromethylpyridine

Introduction: Strategic Importance of Substituted Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, pyridine scaffolds are indispensable pharmacophores due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern of the pyridine ring is critical in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The molecule 3-(Boc-amino)-4-trifluoromethylpyridine is a particularly valuable building block. The trifluoromethyl group, a well-known bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity. The Boc-protected amine at the 3-position provides a versatile handle for further functionalization, allowing for the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an invaluable tool in drug development. This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of 3-(Boc-amino)-4-trifluoromethylpyridine with various aryl and heteroaryl boronic acids, addressing the unique challenges posed by this electron-deficient and sterically hindered substrate.

Mechanistic Considerations: Navigating the Catalytic Cycle with a Challenging Substrate

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. For a substrate like 3-(Boc-amino)-4-trifluoromethylpyridine, the electronic and steric properties of the molecule introduce specific challenges that must be addressed through careful selection of reaction parameters.

-

Oxidative Addition: This is often the rate-determining step. The C-X (where X is a halide, typically Br or I) bond of the pyridine derivative adds to a Pd(0) species, forming a Pd(II) complex. The electron-withdrawing nature of the trifluoromethyl group can facilitate this step. The reactivity of the halide follows the order I > Br >> Cl.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is critical to ensure efficient transmetalation without promoting side reactions.

-

Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst. Bulky, electron-rich phosphine ligands on the palladium catalyst are known to promote this step, especially for sterically demanding substrates.

The presence of the 3-(Boc-amino) group introduces a potential coordinating site for the palladium catalyst, which could inhibit catalysis. Furthermore, the trifluoromethyl group at the 4-position, while beneficial for oxidative addition, can render the pyridine ring electron-deficient, potentially slowing down other steps in the catalytic cycle. Careful optimization of the catalyst, ligand, base, and solvent is therefore paramount for a successful coupling.

Below is a generalized representation of the Suzuki-Miyaura catalytic cycle:

Application Note: Strategic Utilization of 3-(Boc-amino)-4-trifluoromethylpyridine in Agrochemical Scaffold Design

Abstract & Strategic Value

The incorporation of trifluoromethyl (

This guide outlines the strategic application of this protected intermediate, overcoming the handling challenges associated with the volatile and oxidation-prone free amine. We detail protocols for controlled deprotection, difficult amide couplings due to electronic deactivation, and cyclization into fused bicyclic systems.

Chemical Profile & Handling

Unlike its free amine counterpart, the Boc-protected variant offers superior shelf-stability and handling characteristics.

| Property | Specification |

| Chemical Name | tert-butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate |

| Molecular Formula | |

| Appearance | White to off-white crystalline solid |

| Stability | Stable at RT; Hygroscopic (Store under |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Key Hazard | Irritant (Skin/Eye).[1][2] Note: Downstream free amine is toxic. |

The "Fluorine Effect" in Synthesis

The

Application Workflow: From Precursor to Active Active Ingredients (AI)

The following decision tree illustrates the divergent synthetic pathways accessible from this single intermediate.

Figure 1: Divergent synthetic pathways. Route A focuses on nitrogen functionalization; Route B utilizes the Boc group as a directing group for C-H activation.

Protocol A: Controlled Deprotection & Amide Coupling

Target: Synthesis of Nicotinamide/Benzamide analogs (e.g., Flonicamid derivatives).

Rationale

The free amine, 3-amino-4-trifluoromethylpyridine, is prone to oxidation and sublimation. Generating it in situ or as a salt is preferred. Due to the electron-poor nature of the pyridine ring, standard EDC/NHS couplings often fail.

Step-by-Step Methodology

Phase 1: Deprotection

-

Dissolution: Dissolve 10 mmol of 3-(Boc-amino)-4-trifluoromethylpyridine in 20 mL of Dichloromethane (DCM).

-

Acid Addition: Cool to 0°C. Add 10 mL of Trifluoroacetic acid (TFA) dropwise. Caution: Gas evolution (

and isobutylene). -

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of non-polar spot).

-

Workup (Critical): Concentrate in vacuo. The residue is the TFA salt.

-

Note: Do not free-base yet if storing. Store as the stable salt.

-

Phase 2: "Hard" Amide Coupling

-

Suspension: Suspend the TFA salt (10 mmol) in anhydrous THF (50 mL).

-

Base Scavenger: Add

-Diisopropylethylamine (DIPEA) (30 mmol, 3.0 equiv) to liberate the free amine and neutralize HF/TFA residues. Stir for 15 min. -

Activation: Cool to 0°C. Add the requisite Acid Chloride (11 mmol, 1.1 equiv) dropwise.

-

Alternative: If using a carboxylic acid, use

or T3P (Propylphosphonic anhydride) as the coupling agent. HATU is often insufficient for this deactivated amine.

-

-

Heating: If conversion is low after 2 hours at RT, heat to 60°C. The

group sterically and electronically hinders the amine, requiring thermal energy. -

Validation: Check conversion via LC-MS. Expect [M+H]+ corresponding to the amide.

Protocol B: Cyclization to Fused Heterocycles

Target: Pyrido[3,4-d]pyrimidine scaffolds (Herbicidal pharmacophores).

Rationale

The 3,4-disubstituted pattern allows for ring closure with bidentate electrophiles. The resulting fused systems mimic purines and are potent kinase inhibitors in plants.

Step-by-Step Methodology

-

Preparation: Mix 3-amino-4-trifluoromethylpyridine (free base, 10 mmol) with Urea (50 mmol, 5 equiv).

-

Note: Using excess urea acts as both reagent and solvent melt.

-

-

Fusion: Heat the neat mixture to 160–180°C for 4 hours.

-

Mechanism:[2][3][4] The amine attacks the urea carbonyl, followed by intramolecular attack of the second urea nitrogen onto the C4 position (displacing/interacting with the

or requiring a leaving group if starting from a 4-chloro analog. Correction: With a -

Refined Protocol for Retention of

: To build the pyrimidine ring fused to the pyridine while keeping the -

Alternative High-Value Target:Imidazo[4,5-c]pyridines .[1]

-

React the amine with an aldehyde followed by oxidative cyclization.

-

-

Validated Pathway (Imidazo-fusion):

-

Dissolve amine (10 mmol) in DMSO.

-

Add aldehyde (10 mmol) and a mild oxidant (e.g.,

or air). -

Heat to 100°C.

-

Result: The nitrogen attacks the aldehyde, cyclizing onto the C2 or C4 position depending on steric availability.

Advanced Application: Directed Ortho Metalation (DoM)

Target: Functionalization at the C2 position (Ortho to the Boc-amine).

Rationale

The Boc group is a strong Directing Metalation Group (DMG). It coordinates lithium bases, directing deprotonation to the ortho position (C2). This allows introduction of electrophiles (halogens, formyl, alkyl) to create highly substituted cores.

Figure 2: Mechanism of Directed Ortho Metalation (DoM) utilizing the Boc-group.

Protocol:

-

Conditions: Anhydrous THF, -78°C, Inert Atmosphere (

). -

Reagent: tert-Butyllithium (2.2 equiv). n-BuLi is often too nucleophilic and may attack the pyridine ring; t-BuLi acts as a base.

-

Quench: Add electrophile (e.g., Iodine for 2-iodo-3-amino-4-CF3-pyridine) at -78°C.

-

Utility: The resulting 2-iodo product is a prime candidate for Suzuki-Miyaura coupling to attach aryl groups (common in biaryl ether herbicides).

References

-

Tsukamoto, M., et al. (2021).[5] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1][5][6][7] Journal of Pesticide Science.[1][5] Available at: [Link][1]

-

Ogawa, Y., et al. (2020).[6] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience.[6] Available at: [Link]

-

Fungicide Resistance Action Committee (FRAC). (2023). "SDHI Fungicides: Mode of Action and Resistance Management." Available at: [Link]

-

Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection."[5][6][7] ChemBioChem. (General reference for Fluorine Effect).

Sources

- 1. researchgate.net [researchgate.net]

- 2. SDHI Fungicides | FRAC [frac.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Amino-4-(Trifluoromethyl)pyridine Supplier & Manufacturer in China | CAS 349-65-9 | Properties, Applications & Safety Data [pipzine-chem.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Optimized Protocol for Suzuki-Miyaura Coupling of Boc-Protected Aminopyridines

Abstract

This application note details a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of Boc-protected aminopyridines . While aminopyridines are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors), they present unique synthetic challenges: catalyst poisoning by the pyridine nitrogen, competitive coordination of the free amine, and potential protodeboronation of heteroaryl coupling partners.

The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose here: it sterically and electronically mitigates catalyst deactivation and improves the solubility of polar heteroaromatic substrates. This guide prioritizes conditions that maintain Boc integrity while achieving high conversion, utilizing advanced Buchwald precatalysts to overcome the electronic deactivation inherent in electron-deficient pyridine rings.

Mechanistic Rationale & Catalyst Selection[1][2]

The Challenge of Aminopyridines

Unprotected aminopyridines act as multidentate ligands. The endocyclic pyridine nitrogen and the exocyclic amine can displace phosphine ligands on the Palladium (Pd) center, forming stable, inactive Pd-pyridine complexes. This arrests the catalytic cycle, often requiring high catalyst loading (5–10 mol%) to drive conversion.

The Boc Advantage

-

Electronic Modulation: Boc-protection withdraws electron density from the exocyclic amine, rendering it non-nucleophilic.

-

Steric Shielding: The bulky tert-butyl group discourages coordination of the nearby endocyclic nitrogen to the metal center.

-

Solubility: Enhances solubility in non-polar organic solvents (e.g., Toluene, Dioxane), facilitating homogenous catalysis.

Catalyst Recommendation

For Boc-protected aminopyridines, XPhos Pd G3 or Pd(dppf)Cl₂·DCM are the gold standards.

-

XPhos Pd G3: Excellent for sterically hindered or electron-deficient chlorides/bromides. The precatalyst scaffold ensures rapid activation even at lower temperatures.

-

Pd(dppf)Cl₂: A robust, cost-effective alternative for standard bromide couplings.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the reaction setup, critical decision points, and workup procedures.

Caption: Operational workflow for Suzuki coupling of Boc-aminopyridines, highlighting catalyst selection logic and critical degassing steps.

Standard Operating Protocol (SOP)

Objective: Coupling of N-Boc-2-amino-5-bromopyridine with Phenylboronic acid.

Materials & Reagents

| Component | Equivalents | Role | Notes |

| Boc-Aminopyridine Halide | 1.0 eq | Electrophile | Ensure material is dry. |

| Boronic Acid/Pin Ester | 1.2 – 1.5 eq | Nucleophile | Excess accounts for protodeboronation. |

| XPhos Pd G3 | 0.02 – 0.05 eq | Catalyst | Preferred for challenging substrates. |

| K₂CO₃ or K₃PO₄ | 2.0 – 3.0 eq | Base | Mild bases prevent Boc deprotection. |

| 1,4-Dioxane / Water | 4:1 Ratio | Solvent | High solubility, good microwave absorption. |

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

To a reaction vial equipped with a magnetic stir bar, add the Boc-protected aminopyridine halide (1.0 equiv), aryl boronic acid (1.2–1.5 equiv), and Base (K₂CO₃, 2.0 equiv).

-

Note: If using an unstable boronic acid (e.g., 2-pyridyl), increase equivalents to 1.5–2.0.

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane and Water (4:1 ratio, concentration ~0.1 M – 0.2 M with respect to halide).

-

CRITICAL: Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Oxygen is the primary cause of homocoupling and catalyst death.

-

-

Catalyst Addition:

-

Add XPhos Pd G3 (2–5 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.

-

Alternative: For scale-up, dissolve the catalyst in a small amount of degassed dioxane and inject it via syringe.

-

-

Reaction:

-

Heat the reaction block to 80–90°C .

-

Stir vigorously. Efficient mixing is vital for the biphasic system.

-

Monitor by LCMS at 2 hours. Most reactions complete within 4–12 hours.

-

Caution: Avoid temperatures >100°C if using K₃PO₄, as thermal Boc-deprotection can occur over prolonged times.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH gradients).

-

Note: Boc-aminopyridines are often UV active and stain well with Ninhydrin or KMnO₄.

-

Optimization & Troubleshooting Guide

Base and Solvent Matrix

If the standard condition fails, consult this matrix based on substrate properties.

| Scenario | Recommended Condition | Rationale |

| Standard | K₂CO₃ / Dioxane:H₂O (4:1) | Robust, cost-effective, Boc-stable. |

| Base-Sensitive | KF / THF:H₂O (10:1) | Fluoride activation is milder; good for labile groups. |

| Protodeboronation | K₃PO₄ / Toluene:H₂O (20:1) | Reducing water content slows deboronation of unstable boronates. |

| Steric Bulk | Ba(OH)₂ / Dioxane:H₂O | Barium bases can accelerate transmetallation in hindered systems (Check Boc stability). |

Common Issues & Solutions

-

Problem: Loss of Boc Group [3]

-

Cause: Reaction temperature too high (>100°C) or base too strong (hydroxides/alkoxides).

-

Solution: Switch to K₂CO₃ or CsF . Lower temperature to 70–80°C and extend reaction time.

-

-

Problem: Protodeboronation (Boronic acid converts to H-arene)

-

Cause: Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are unstable in aqueous base.

-

Solution: Use MIDA boronates (slow release) or switch to anhydrous conditions using CsF in Dioxane (anhydrous).

-

-

Problem: Homocoupling (Ar-Ar dimer)

-

Cause: Incomplete degassing (Oxygen presence).

-

Solution: Sparge solvents longer. Ensure the system is sealed.

-

Mechanistic Pathway (Graphviz)

Understanding the cycle helps in troubleshooting. Note that for Boc-aminopyridines, the Oxidative Addition is often the rate-determining step if the halide is electron-rich (e.g., 2-amino-5-bromo).

Caption: Simplified Suzuki catalytic cycle. Oxidative addition is facilitated by electron-rich ligands (XPhos), while bulky ligands aid reductive elimination.[4]

References

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][5][6] Angewandte Chemie International Edition, 45(21), 3484–3488.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide.

-

Bagal, S. K., et al. (2010). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 1, 146-149.

Sources

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Scalable and Efficient Synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The procedure is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, process safety considerations, and analytical quality control measures. The synthesis involves a two-step process commencing with the synthesis of 3-amino-4-(trifluoromethyl)pyridine followed by its protection with a tert-butyloxycarbonyl (Boc) group. This guide emphasizes experimental causality, ensuring a robust and reproducible process for multigram to kilogram scale production.

Introduction

Trifluoromethylpyridine derivatives are of significant interest in medicinal chemistry and crop protection due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance biological activity and metabolic stability.[1][2] Specifically, 3-(Boc-amino)-4-trifluoromethylpyridine serves as a versatile intermediate for the synthesis of a wide range of complex molecules. The Boc protecting group provides a stable yet readily cleavable handle for the amino functionality, enabling selective transformations at other positions of the pyridine ring.[3][4]

This application note details a reliable and scalable synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine, addressing the critical aspects of process optimization, safety, and product purity.

Synthetic Strategy

The overall synthetic strategy involves a two-step sequence, as illustrated below. The first step focuses on the synthesis of the key intermediate, 3-amino-4-(trifluoromethyl)pyridine. The second step involves the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride).

Caption: Overall synthetic workflow for 3-(Boc-amino)-4-trifluoromethylpyridine.

Experimental Protocols

Part 1: Synthesis of 3-amino-4-(trifluoromethyl)pyridine

There are several established routes to synthesize 3-amino-4-(trifluoromethyl)pyridine.[5] One common method involves the amination of a corresponding halogenated trifluoromethylpyridine.[6] For the purpose of this protocol, we will outline a general procedure based on the reaction of a suitable pyridine precursor with a trifluoromethylating agent, followed by amination.[5]

Materials and Reagents:

-

Suitable pyridine precursor (e.g., 3-halopyridine)

-

Trifluoromethylating agent

-

Ammonia source (e.g., aqueous ammonia)

-

Solvent (e.g., an inert organic solvent)

-

Catalyst (if required)

Procedure:

-

Trifluoromethylation: In a well-ventilated fume hood, charge a suitable reactor with the pyridine derivative and an appropriate solvent.

-

Under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethylating reagent at a controlled temperature. The choice of reagent and conditions will depend on the specific starting material.[2]

-

The reaction mixture is stirred until completion, which should be monitored by an appropriate analytical technique such as TLC, GC-MS, or HPLC.

-

Upon completion, the reaction is carefully quenched and the product is isolated.

-

Amination: The trifluoromethylated pyridine intermediate is then subjected to amination. This can be achieved by reacting it with an ammonia source at elevated temperature and pressure in a sealed reactor.[6]

-

The progress of the amination reaction is monitored until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is worked up to isolate the crude 3-amino-4-(trifluoromethyl)pyridine.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired product with high purity.

Part 2: Scale-up Synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine

This protocol details the Boc protection of 3-amino-4-(trifluoromethyl)pyridine on a larger scale.

Materials and Reagents:

-

3-amino-4-(trifluoromethyl)pyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

-

Base (optional, e.g., triethylamine)

Procedure:

-

Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-amino-4-(trifluoromethyl)pyridine (1.0 eq) in the chosen solvent (e.g., DCM).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the same solvent, maintaining the temperature below 25 °C. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or HPLC until complete consumption of the starting amine is observed (typically 2-4 hours).

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified to remove excess (Boc)₂O and other byproducts. A highly effective method for large-scale purification is to use a scavenger resin, such as polymer-supported trisamine, which reacts with the unreacted (Boc)₂O.[8] Alternatively, the crude material can be purified by crystallization or column chromatography.

Data Presentation

| Parameter | Value |

| Starting Material | 3-amino-4-(trifluoromethyl)pyridine |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature (controlled addition) |

| Typical Reaction Time | 2-4 hours |

| Expected Yield | >95% |

| Purity (by HPLC) | >98% |

Process Safety and Handling

5.1. Hazard Identification and Mitigation

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and can cause skin and eye irritation.[9][10] It should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[9] Store in a cool, dry place away from ignition sources.[9][10]

-

3-amino-4-(trifluoromethyl)pyridine: This compound may be harmful if swallowed or inhaled. Handle with appropriate PPE in a fume hood.[5]

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

5.2. Emergency Procedures

-

Skin Contact: In case of contact with (Boc)₂O or other reagents, immediately wash the affected area with plenty of soap and water.[9]

-

Eye Contact: If reagents come into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Spills: Small spills can be absorbed with an inert material and disposed of as chemical waste. For larger spills, evacuate the area and follow institutional safety protocols.[11]

Analytical Quality Control

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient (Boc)₂O or short reaction time. | Add a slight excess of (Boc)₂O and continue stirring. Monitor the reaction closely by TLC or HPLC. |

| Low Yield | Loss of product during work-up or purification. | Optimize the purification method. For large scale, consider crystallization over column chromatography to minimize loss. |

| Presence of Impurities | Incomplete reaction or side reactions. | Ensure the purity of the starting materials. Optimize reaction conditions (temperature, solvent) to minimize byproducts. |

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block in high yield and purity for their drug discovery and development programs.

References

- Pipzine Chemicals. 3-amino-4-(trifluoromthyl)pyridine.

- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Exploring the Synthesis and Applications of 4-Trifluoromethylpyridine. (2026-01-17).

- Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

- Suwal, S. (2021-05-21). Synthesis of Library of N-t-boc Amino ester.

- ACS Publications. (2022-04-11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

- ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to...

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Carl ROTH. (2024-05-13). Safety Data Sheet: Di-tert-butyl dicarbonate.

- ResearchGate. (2025-08-06). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Sigma-Aldrich. (2023-12-05). SAFETY DATA SHEET - Di-tert-butyl dicarbonate.

- ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry.

- Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.

- Novachem. Di-tert-butyl dicarbonate.

- Safety Data Sheet.

- Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Suzhou Highfine Biotech. Double BOC protection selective removal method.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Sigma-Aldrich. Application Note – N-Boc protection.

- Fisher Scientific. (2014-06-26). SAFETY DATA SHEET.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Hebei Boze Chemical Co.,Ltd. (2023-07-04). BOC deprotection.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. 3-Amino-4-(Trifluoromethyl)pyridine Supplier & Manufacturer in China | CAS 349-65-9 | Properties, Applications & Safety Data [pipzine-chem.com]